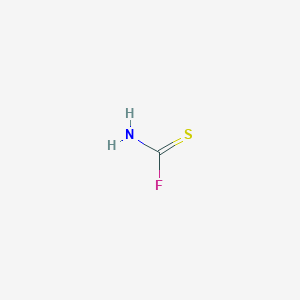

Carbamothioyl fluoride

Description

Contextual Significance within Organofluorine Chemistry

Organofluorine chemistry has a profound impact on various scientific fields, particularly in life sciences, due to the unique properties imparted by the fluorine atom. nih.govcas.cn The introduction of fluorine into organic molecules can significantly alter their physicochemical characteristics, such as lipophilicity, metabolic stability, and resistance to oxidation. nih.gov This makes organofluorine compounds highly valuable in the development of pharmaceuticals and agrochemicals, with approximately 20% of marketed drugs and 50% of recently registered agrochemicals containing at least one fluorine atom. cas.cn

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the enhanced stability of fluorinated compounds. wikipedia.org Carbamoyl (B1232498) fluorides, for instance, exhibit greater stability compared to their other halogenated counterparts. nih.govnih.gov This stability makes them and their sulfur-containing analogs, thiocarbamoyl fluorides, attractive building blocks in synthetic chemistry. nih.govresearchgate.net Carbamothioyl fluoride (B91410) itself is classified as an organofluorine compound. nih.gov The unique reactivity of these fluorinated electrophiles opens up innovative strategies for their functionalization, making them versatile precursors for valuable amides and heterocyclic compounds. researchgate.net

Historical Development and Current Landscape of Carbamoyl and Thiocarbamoyl Fluoride Chemistry

The synthesis of carbamoyl fluorides and their thio-analogs has evolved significantly over time. Historically, the preparation of these compounds often relied on hazardous reagents like difluorophosgene derivatives. nih.gov The toxicity of these starting materials spurred the development of safer and more environmentally friendly synthetic routes. nih.govyorku.ca

In recent years, the landscape of carbamoyl and thiocarbamoyl fluoride synthesis has been transformed by the development of novel reagents and methodologies. nih.govresearchgate.net Key advancements include:

The use of (diethylamino)sulfur trifluoride (DAST) for the fluorinative desulfurization of carbon disulfide (CS₂) to produce thiocarbamoyl fluorides from amines. researchgate.netresearchgate.net

Innovative strategies employing benign and abundant C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) in the presence of a deoxyfluorinating reagent. nih.govresearchgate.net

The in situ generation of difluorophosgene from less toxic precursors. nih.govyorku.ca

Electrochemical methods for the synthesis of carbamoyl fluorides from oxamic acids, offering a mild and practical alternative. nih.gov

These modern approaches have expanded the accessibility and functional group tolerance for synthesizing these valuable compounds. nih.govyorku.ca Thiocarbamoyl fluorides, in particular, have demonstrated interesting reactivity, serving as precursors for the synthesis of trifluoromethylamines through desulfurinative fluorination. nih.govresearchgate.net

Table 1: Selected Modern Synthetic Methods for Carbamoyl and Thiocarbamoyl Fluorides

| Product Type | Starting Materials | Key Reagent(s) | Key Feature |

|---|---|---|---|

| Thiocarbamoyl Fluoride | Amines, Carbon Disulfide (CS₂) | (Diethylamino)sulfur trifluoride (DAST) | Fluorinative desulfurization of CS₂. researchgate.netresearchgate.net |

| Carbamoyl Fluoride | Amines, Carbon Dioxide (CO₂) | Deoxyfluorinating reagent | Utilizes an inexpensive and abundant C1 source. nih.govresearchgate.net |

| Carbamoyl Fluoride | Secondary Amines, (Triphenylphosphonio)difluoroacetate | 4-methylpyridine (B42270) N-oxide | In situ generation of difluorophosgene. yorku.ca |

| Carbamoyl Fluoride | Oxamic Acids | Et₃N·3HF | Electrochemical synthesis. nih.gov |

Research Gaps and Emerging Opportunities in Carbamothioyl Fluoride Science

Despite recent progress, this compound and its derivatives remain a relatively understudied class of fluorinated compounds. researchgate.net A significant research gap is the limited understanding of their fundamental properties and stability, particularly under conditions relevant to biological systems. researchgate.netnih.gov This "paucity of data" has likely hindered their broader application. researchgate.net

The challenges in synthesizing these compounds, especially in a safe and efficient manner, have also contributed to their underexploration. nih.gov While new synthetic methods are being developed, there is still a need for more straightforward, inexpensive, and metal-free approaches. nih.gov

These gaps, however, present significant research opportunities. The exploration of carbamothioyl fluorides as versatile synthetic intermediates is an emerging area. researchgate.net For example, their reactivity can be harnessed for the synthesis of other valuable organofluorine compounds. nih.gov Recent developments in utilizing thiocarbamoyl fluorides for nickel-catalyzed cross-coupling reactions to form thioamides highlight their potential as building blocks in organic synthesis. chemistryviews.org Furthermore, the unique properties of the thiocarbamoyl fluoride group could be exploited in the design of novel bioactive molecules and materials, representing a promising frontier in organofluorine chemistry. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

156065-06-4 |

|---|---|

Molecular Formula |

CH2FNS |

Molecular Weight |

79.10 g/mol |

IUPAC Name |

carbamothioyl fluoride |

InChI |

InChI=1S/CH2FNS/c2-1(3)4/h(H2,3,4) |

InChI Key |

NLPWGUPMQPZLSQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(N)F |

Origin of Product |

United States |

Synthetic Methodologies for Carbamothioyl Fluoride and Analogues

Contemporary Approaches to Carbamoyl (B1232498) Fluoride (B91410) Synthesis

Recent advancements in synthetic chemistry have provided a variety of methods for the preparation of carbamoyl fluorides, often avoiding the use of highly toxic reagents like phosgene (B1210022). These modern techniques include metal-free pathways, the use of difluorophosgene surrogates, direct carbonylation, and electrochemical methods.

Metal-free synthesis offers an advantageous route to carbamoyl fluorides by avoiding residual metal contamination in the final products. One such method involves a three-step procedure starting from commercially available secondary amines. researchgate.netacs.orgnih.gov The amine is first carbamoylated using 1,1'-carbonyldiimidazole (B1668759) (CDI), a stable and solid phosgene surrogate. The resulting N-carbamoylimidazole is then activated by alkylation, which improves the leaving group ability of the imidazole (B134444) moiety. The final step is a nucleophilic substitution with an inorganic fluoride salt, such as potassium fluoride (KF), to yield the desired carbamoyl fluoride. researchgate.netacs.orgnih.gov This procedure can be performed on a gram scale and often does not require chromatographic purification. researchgate.netacs.org

Another notable metal-free approach utilizes carbon dioxide (CO₂) as an abundant and inexpensive C1 source. In this method, various amines are successfully converted to carbamoyl fluorides in the presence of a deoxyfluorinating reagent. researchgate.netresearchgate.net This process is characterized by its mild reaction conditions, proceeding at atmospheric pressure and room temperature, and has demonstrated scalability. researchgate.net

Due to the high toxicity and non-commercial availability of difluorophosgene (COF₂), significant research has focused on developing in situ generation methods or stable surrogates. yorku.ca These strategies provide safer and more practical alternatives for the synthesis of carbamoyl fluorides. organic-chemistry.orgnih.govacs.org

A prominent strategy for the in situ generation of a difluorophosgene equivalent involves the oxidation of difluorocarbene (:CF₂). organic-chemistry.orgnih.govyorku.ca In this protocol, a stable difluorocarbene precursor, such as (triphenylphosphonio)-difluoroacetate (PDFA), is heated in the presence of an oxidant. organic-chemistry.orgyorku.ca Pyridine (B92270) N-oxides, particularly 4-methylpyridine (B42270) N-oxide, have been identified as effective oxidants for this transformation. organic-chemistry.orgyorku.ca The difluorocarbene generated from the thermolysis of PDFA is oxidized by the pyridine N-oxide to form difluorophosgene in situ. yorku.ca This highly reactive intermediate is immediately trapped by a secondary amine present in the reaction mixture to afford the corresponding carbamoyl fluoride in good to excellent yields. organic-chemistry.orgyorku.ca

This method is valued for its operational simplicity and the use of bench-stable, inexpensive, and readily accessible starting materials. researchgate.netorganic-chemistry.orgnih.govacs.org It avoids the need for pre-functionalized substrates or explosive fluorinating reagents. organic-chemistry.orgnih.govacs.org The reaction tolerates a wide range of functional groups, including electronically diverse secondary amines and various heterocycles. organic-chemistry.orgyorku.ca

Table 1: Synthesis of Carbamoyl Fluorides via In Situ Generated Difluorophosgene Reaction conditions: Amine (1.0 equiv), 4-methylpyridine N-oxide (2.0 equiv), and PDFA (1.5 equiv) in MeCN at 60 °C for 1 h.

| Entry | Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Diphenylamine | N,N-Diphenylcarbamoyl fluoride | 97 |

| 2 | N-Phenyl-p-toluidine | N-(4-methylphenyl)-N-phenylcarbamoyl fluoride | 99 |

| 3 | 4,4'-Dimethoxydiphenylamine | N,N-Bis(4-methoxyphenyl)carbamoyl fluoride | 99 |

An analogous strategy allows for the synthesis of thiocarbamoyl fluorides. This process involves the reaction of difluorocarbene with elemental sulfur (S₈) to produce thiocarbonyl fluoride (CF₂=S) in situ. cas.cn This transformation represents a novel method for generating thiocarbonyl fluoride under mild conditions, circumventing traditional preparations that require hazardous reagents or harsh conditions. cas.cn

The difluorocarbene is typically generated from a precursor like PDFA. cas.cncas.cn The in situ-formed thiocarbonyl fluoride is a highly electrophilic species that readily reacts with various amines. cas.cncas.cnnih.gov Secondary amines, for instance, are converted to thiocarbamoyl fluorides. cas.cnnih.gov This one-pot process is convenient as the toxic thiocarbonyl fluoride intermediate is generated and consumed rapidly under mild conditions, negating the need for special safety precautions. cas.cnnih.gov

Table 2: Reaction of In Situ Generated Thiocarbonyl Fluoride with Secondary Amines Reaction conditions: Amine (0.8 mmol), PDFA (1.5 equiv), and S₈ (0.375 equiv) in DME at 80°C for 5 min.

| Entry | Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Dibenzylamine | N,N-Dibenzylcarbamothioyl fluoride | 85 |

| 2 | N-Methylaniline | N-Methyl-N-phenylthis compound | 82 |

| 3 | Piperidine | Piperidine-1-carbothioyl fluoride | 80 |

Direct carbonylation methods offer an atom-economical route to carbamoyl fluorides by incorporating a carbonyl group from a simple carbon source. As mentioned previously, CO₂ can be used as a C1 building block in conjunction with a deoxyfluorinating reagent to convert amines directly into carbamoyl fluorides under mild, metal-free conditions. researchgate.netresearchgate.net Similarly, the use of difluorocarbene as a C1 synthon, which is then oxidized to a carbonyl fluoride species, can be considered a form of direct carbonylation. organic-chemistry.orgresearchgate.net These methods are advantageous as they often utilize readily available and inexpensive carbon sources.

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry. A practical and robust method for the synthesis of carbamoyl fluorides is the anodic oxidation of oxamic acids. nih.govgre.ac.ukacs.org This electrochemical approach uses triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as both an inexpensive and easy-to-handle nucleophilic fluoride source and the supporting electrolyte. nih.govacs.org

The reaction is typically carried out at room temperature using a carbon graphite (B72142) anode and a platinum foil cathode. nih.govacs.org The proposed mechanism involves the initial oxidation of the oxamic acid to form an unstable carboxyl radical, which undergoes decarboxylation to generate an acyl radical. youtube.com A second electron transfer produces a highly electrophilic cationic intermediate, which is then trapped by a fluoride anion to yield the final carbamoyl fluoride product. youtube.com This method is noted for its high faradaic efficiency and can be performed under non-anhydrous conditions. nih.govacs.org Furthermore, the simplicity of the process has allowed for the development of the first flow electrochemical preparation of carbamoyl fluorides, demonstrating its potential for scalability. nih.govgre.ac.ukacs.org

Table 3: Electrochemical Synthesis of Carbamoyl Fluorides from Oxamic Acids Conditions: 0.4 mmol of oxamic acid, Et₃N·3HF in CH₂Cl₂, current density = 8.9 mA cm⁻².

| Entry | Oxamic Acid Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | N,N-Dibenzyloxamic acid | N,N-Dibenzylcarbamoyl fluoride | 95 |

| 2 | N-(4-Methoxyphenyl)-N-methyloxamic acid | N-(4-Methoxyphenyl)-N-methylcarbamoyl fluoride | 80 |

| 3 | N-Boc-piperazine-1-oxamic acid | tert-Butyl 4-(fluorocarbonyl)piperazine-1-carboxylate | 62 |

Strategies Employing Difluorophosgene (COF₂) Surrogates.

Precursor-Based Synthesis Routes for Thiocarbamoyl Fluorides.

Precursor-based syntheses are fundamental in the formation of thiocarbamoyl fluorides. These methods often involve the reaction of readily available starting materials with specific reagents to construct the target molecule.

A prominent method for the synthesis of thiocarbamoyl fluorides involves the reaction of amines with carbon disulfide (CS₂). This approach utilizes a fluorinative desulfurization process. researchgate.netresearchgate.netresearchgate.net The reaction is typically facilitated by a fluorinating agent, such as (diethylamino)sulfur trifluoride (DAST). researchgate.netresearchgate.netresearchgate.netnih.gov For instance, subjecting amines to carbon disulfide in the presence of DAST and a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM) at room temperature can produce the desired thiocarbamoyl fluorides in moderate to excellent yields. nih.gov This method has been successfully applied to a range of secondary amines. researchgate.net

The reaction proceeds by the fluorinative desulfurization of carbon disulfide, which acts as a C1 source. researchgate.netresearchgate.net This strategy has been highlighted as a key to success in methodologies for synthesizing these compounds. researchgate.net The versatility of this method is demonstrated by its application in the synthesis of various thiocarbamoyl compounds. nih.gov

| Amine Substrate | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Secondary Amines | CS₂, DAST, DIPEA | DCM | Moderate to Excellent | nih.gov |

| Amine 1a | CS₂, DAST (3 equiv.), DIPEA (0.5 equiv.) | Toluene | 45% | researchgate.net |

Trifluoromethanesulfenamides have emerged as valuable reagents in the synthesis of thiocarbamoyl fluorides. These compounds can generate difluorothiophosgene (S=CF₂) in situ, which then readily reacts with amines to form the desired products. researchgate.netresearchgate.net This method is notable as it circumvents the need to handle the highly toxic and gaseous difluorothiophosgene directly. The degradation of a trifluorothiomethanolate anion, facilitated by calcium salts, can lead to the formation of the difluorothiophosgene intermediate. researchgate.net

Another related approach utilizes trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of triphenylphosphine (B44618) (PPh₃) and sodium iodide (NaI) to synthesize thiocarbamoyl fluorides from secondary amines. organic-chemistry.org This method offers good functional group compatibility and proceeds in moderate to excellent yields. organic-chemistry.org The reaction conditions for this process have been optimized, with dimethylformamide (DMF) being identified as the most suitable solvent. organic-chemistry.org

| Precursor/Reagent | Key Intermediate | Reactant | Product | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfenamide | Difluorothiophosgene (in situ) | Amines | Thiocarbamoyl fluorides | researchgate.netresearchgate.net |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Not specified | Secondary Amines | Thiocarbamoyl fluorides | organic-chemistry.org |

Halogen Exchange Reactions in the Synthesis of Carbamoyl Fluorides.

Halogen exchange is a classic and effective method for the synthesis of carbamoyl fluorides. This typically involves the conversion of a carbamoyl chloride to its corresponding fluoride by treatment with a fluoride salt. yorku.ca Potassium fluoride (KF) is a commonly used nucleophilic fluoride source for this transformation. yorku.canih.gov While this method can provide good yields, it often requires a two-step process starting from the corresponding amine, as the carbamoyl chloride must first be prepared, often using hazardous reagents like phosgene derivatives. yorku.ca

A more recent three-step procedure has been developed that also relies on a halogen exchange with an inorganic fluoride salt in the final step. nih.gov This method begins with the carbamoylation of a secondary amine using 1,1'-carbonyldiimidazole (CDI), a stable, solid phosgene surrogate. The resulting N-carbamoylimidazole is then activated by alkylation, followed by the exchange reaction with potassium fluoride to yield the carbamoyl fluoride. nih.gov This approach avoids the use of highly toxic and corrosive reagents. nih.gov

| Starting Material | Fluoride Source | Key Features | Reference |

|---|---|---|---|

| Carbamoyl chloride | Potassium fluoride (KF) | Two-step from amine; requires phosgene derivatives. | yorku.ca |

| N-Carbamoylimidazole (from secondary amine and CDI) | Potassium fluoride (KF) | Three-step, avoids highly toxic reagents. | nih.gov |

Green Chemistry Principles in this compound Synthesis.

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of carbamothioyl fluorides and their analogues. yale.eduacs.orgresearchgate.net Key principles include waste prevention, atom economy, and the use of less hazardous chemical syntheses. yale.eduacs.orggreenchemistry-toolkit.org

One notable advancement in this area is the use of carbon dioxide (CO₂), an abundant and inexpensive C1 source, for the synthesis of carbamoyl fluorides. researchgate.netresearchgate.netnih.gov This approach aligns with the green chemistry principle of using renewable feedstocks. yale.edu The reaction involves the conversion of various amines in the presence of a deoxyfluorinating reagent, often under mild conditions such as atmospheric pressure and room temperature. researchgate.netresearchgate.net

Another green approach is the development of an electrochemical synthesis of carbamoyl fluorides from oxamic acids. nih.gov This method uses Et₃N·3HF as both an inexpensive nucleophilic fluoride source and a supporting electrolyte. nih.gov The reaction can be performed at room temperature under non-strictly anhydrous conditions, avoiding the use of hazardous and expensive reagents. nih.gov This aligns with the principles of designing for energy efficiency and inherently safer chemistry for accident prevention. yale.eduacs.org

Methodological Advancements for Scalable Synthesis.

The development of scalable synthetic methods is crucial for the practical application of carbamothioyl fluorides and their analogues. Recent advancements have focused on creating robust and efficient processes that can be performed on a larger scale.

One significant development is an electrochemical method for synthesizing carbamoyl fluorides that has demonstrated scalability. nih.gov This anodic oxidation of oxamic acids has been successfully scaled up to the gram scale in a batch process. nih.gov Furthermore, a continuous flow electrochemical process was developed, showcasing the feasibility of this method for larger-scale manufacturing under mild and safe conditions. nih.govthieme-connect.com

Another method that has proven suitable for gram-scale synthesis is a three-step procedure starting from secondary amines. nih.gov This process, which involves carbamoylation with CDI, alkylation, and subsequent fluoride exchange, can be performed without the need for chromatographic purification, simplifying the scale-up process. nih.gov The scalability of these methods is a critical step towards making carbamoyl fluorides more accessible for various applications. nih.gov

| Method | Starting Materials | Key Features | Scale | Reference |

|---|---|---|---|---|

| Electrochemical Anodic Oxidation | Oxamic acids | Batch and flow processes, avoids hazardous reagents. | Gram scale | nih.govthieme-connect.com |

| Three-step Procedure | Secondary amines, CDI, MeI, KF | No chromatographic purification required. | Gram scale | nih.gov |

Mechanistic Investigations and Reactivity Studies of Carbamothioyl Fluoride Systems

Fundamental Reactivity Modes of the C–F Bond in Carbamoyl (B1232498) and Thiocarbamoyl Fluorides

The carbon-fluorine bond is the strongest single bond to carbon, and its high polarity imparts unique chemical properties to organofluorine compounds. researchgate.net This strength typically makes C–F bonds challenging to functionalize. researchgate.netnih.gov However, in the context of carbamoyl and thiocarbamoyl fluorides, the C–F bond can be activated under specific catalytic conditions, serving as a reactive handle for synthetic transformations. researchgate.netmdpi.com The reactivity of the C–F bond in these systems is distinct from that of carbamoyl chlorides and is central to their utility. researchgate.net Activation can be achieved through various catalytic systems, including transition metals and Lewis acids, which facilitate C–F bond cleavage and the formation of new chemical bonds. researchgate.netnih.govresearchgate.net This controlled activation allows carbamoyl fluorides to act as effective carbamoyl group donors in a range of reactions. researchgate.net

Catalytic Transformations Involving Carbamothioyl Fluorides

The application of carbamoyl fluorides in catalytic transformations has gained considerable attention, with advancements in transition-metal catalysis, Lewis acid catalysis, and organocatalysis. researchgate.netresearchgate.net These catalytic systems leverage the unique reactivity of the C–F bond to construct complex molecules.

Transition-metal catalysis has proven effective for the cross-coupling reactions of carbamoyl fluorides. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, for instance, enable the synthesis of amides from stable carbamoyl fluoride (B91410) starting materials under mild conditions. researchgate.netresearchgate.net Mechanistic studies have been conducted to understand the reactivity of nickel towards the oxidative addition of the C–F bond in carbamoyl fluorides. researchgate.net In these reactions, the transmetalation step has been identified as the most challenging part of the catalytic cycle. researchgate.netresearchgate.net

A notable example is the nickel-catalyzed, base-free cross-coupling of carbamoyl fluorides with silylated nucleophiles to produce ureas, carbamates, and alkynamides. yorku.cayorku.ca This process uses an earth-abundant nickel catalyst with a phenanthroline ligand. yorku.cayorku.ca The thermodynamic driving force for this reaction is the formation of a strong silicon-fluorine bond in the fluorosilane byproduct, which circumvents the need for a base. yorku.cayorku.ca

| Catalyst System | Reaction Type | Nucleophile | Product | Key Mechanistic Feature |

| Nickel / Phenanthroline Ligand | Cross-Coupling | Silylated Amines | Ureas | Formation of fluorosilane provides thermodynamic driving force. yorku.cayorku.ca |

| Nickel / Phenanthroline Ligand | Cross-Coupling | Silylated Alcohols | Carbamates | Transmetalation step is rate-limiting. researchgate.netyorku.ca |

| Nickel / Phenanthroline Ligand | Cross-Coupling | Silylated Alkynes | Alkynamides | Base-free conditions are a significant advantage. yorku.cayorku.ca |

| Rhodium(I) Tetrafluoroborate | 1,2-Carbofluorination | Tethered Alkenes | Tertiary Alkyl Fluorides | Concerted action of Rh cation and BF₄ anion enables C-F bond cleavage. researchgate.net |

This table summarizes key transition-metal catalyzed reactions involving carbamoyl fluorides.

Lewis acids, particularly boron trifluoride (BF₃), are effective catalysts for transformations involving carbamoyl fluorides. researchgate.netyorku.cachemrxiv.org A significant discovery is the BF₃-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides. yorku.cachemrxiv.orgresearchgate.net This atom-economical reaction allows for the formal insertion of an alkyne into the strong C–F bond. yorku.caresearchgate.net

In this process, BF₃ plays a dual role: it acts as a Lewis acid activator and as a fluoride source through a "halide recycling" mechanism. researchgate.netyorku.cachemrxiv.org This catalytic system avoids the need for specialized transition metal catalysts or strong main-group Lewis acids typically required for C-F bond activation. yorku.ca The reaction provides access to valuable fluorinated heterocyclic scaffolds such as 3-(fluoromethylene)oxindoles and γ-lactams with high stereoselectivity. yorku.caresearchgate.net Studies indicate that carbamoyl fluorides are reluctant to undergo fluoride abstraction mediated by BF₃, suggesting that the mechanism does not proceed through an isocyanate cation intermediate. yorku.cachemrxiv.org Instead, the reaction is promoted exclusively by halide-containing boron catalysts. yorku.ca

Beyond metal and Lewis acid catalysis, organocatalytic systems have also been developed for carbamoyl fluoride reactions. researchgate.net For example, tetrabutylammonium (B224687) fluoride (TBAF) has been used to catalyze the cross-coupling of carbamoyl fluorides and alkynylsilanes to synthesize alkynamides. acs.org This reaction proceeds under exceptionally mild conditions, such as at room temperature with low catalyst loadings and short reaction times, without requiring strong nucleophilic reagents. acs.org This method offers distinct advantages over transition-metal-catalyzed approaches, including tolerance for aryl halide moieties. acs.org

Additionally, cooperative catalytic systems, such as those combining N-heterocyclic carbene (NHC) and photoredox catalysis, have been employed in transformations of carbamoyl fluoride derivatives. researchgate.net

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed reaction pathways and identifying key intermediates are crucial for optimizing existing reactions and developing new transformations. A combination of experimental and computational studies has shed light on the mechanisms of carbamoyl fluoride reactions. researchgate.netyorku.ca

For the BF₃-catalyzed intramolecular fluorocarbamoylation, experimental and computational studies support a stepwise mechanism. researchgate.netyorku.caresearchgate.net The reaction is believed to proceed through the following key steps:

Lewis Acid Activation: The carbamoyl fluoride coordinates with BF₃, activating the carbonyl group. yorku.ca

Cyclization: A turnover-limiting cyclization step occurs where the tethered alkyne attacks the activated carbamoyl group. yorku.caresearchgate.net

Fluoride Transfer: An internal fluoride transfer takes place from the BF₃-coordinated carbamoyl adduct to the newly formed vinyl cation intermediate. yorku.caresearchgate.net

This "halide recycling" pathway regenerates the catalyst and forms the fluorinated heterocyclic product. yorku.ca

Halide Recycling Mechanisms in Fluorocarbamoylation

A notable advancement in the efficient use of fluorine reagents is the development of catalytic cycles that employ halide recycling. A prime example is the boron trifluoride (BF₃)-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides. acs.orgnih.govresearchgate.net In this atom-economical process, BF₃ serves a dual role as both a Lewis acid activator and a fluoride source, facilitating the formal insertion of an alkyne into a strong carbon-fluorine bond. cas.cnresearchgate.net

The proposed mechanism for this transformation involves a stepwise process. acs.orgnih.govresearchgate.net The reaction is initiated by the coordination of the Lewis acidic BF₃ to the carbamoyl fluoride, which activates the alkyne for a turnover-limiting cyclization step. This is followed by an internal fluoride transfer from the BF₃-coordinated carbamoyl adduct to the newly formed vinyl cation intermediate. This process regenerates the BF₃ catalyst, allowing it to participate in subsequent catalytic cycles, thus constituting a halide recycling mechanism. acs.orgnih.govresearchgate.net This strategy avoids the use of stoichiometric and often harsh fluorinating agents, representing a more sustainable approach to the synthesis of fluorinated heterocycles. researchgate.net

Exploration of Ionic and Radical Intermediates in C–F Bond Functionalization

The functionalization of the robust C–F bond in compounds like carbamothioyl fluorides is a challenging yet rewarding area of research. While direct studies on the C–F bond functionalization of carbamothioyl fluorides are limited, mechanistic insights can be drawn from related systems. The cleavage of C–F bonds can proceed through either ionic or radical pathways, often dictated by the reaction conditions and the nature of the substrate. wikipedia.org

Ionic Intermediates: Lewis acid catalysis is a common strategy to activate C–F bonds towards nucleophilic attack, proceeding through ionic intermediates. wikipedia.orgnih.gov For instance, the synthesis of thiocarbamoyl fluorides via the deconstructive functionalization of tertiary amines under photoredox catalysis has been shown to involve an iminium ion intermediate. acs.org This process involves a heterolytic cleavage of a C–N bond, followed by trapping of the resulting secondary amine with thiophosgene (B130339) (CSCl₂) or its equivalents. acs.org While this example illustrates the formation of the carbamothioyl fluoride moiety through an ionic pathway, the subsequent functionalization of its C–F bond would likely require activation, for example, by a Lewis acid to facilitate fluoride abstraction and generate a carbamothioyl cation equivalent.

Radical Intermediates: Alternatively, C–F bond activation can be achieved through radical pathways. A general mechanism for such transformations involves a single-electron reduction of the organofluorine compound to generate a radical anion. nih.gov This intermediate can then eliminate a fluoride anion to produce a carbon-centered radical. nih.gov This radical species can then be trapped by a suitable reaction partner. For example, in the context of trifluoromethylarenes, the generated α,α-difluorobenzylic radical can undergo further reactions. nih.gov While not specific to carbamothioyl fluorides, this illustrates a plausible pathway for the functionalization of their C–F bond under reductive conditions, potentially initiated by photoredox or electrochemical methods. rsc.org Mechanistic studies on nickel-catalyzed cross-coupling reactions of fluoro-aromatics have also indicated the generation of radical intermediates during the reaction. mdpi.com

Nucleophilic Activation and Carbonyl Reactivity of Acyl Fluorides

Carbamothioyl fluorides, as analogs of acyl fluorides, are subject to nucleophilic attack at the carbonyl carbon. The reactivity of the carbonyl group is influenced by the electronic properties of the attached atoms. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which should enhance the electrophilicity of the carbonyl carbon. However, this is counteracted by the resonance donation of the lone pairs on the nitrogen and sulfur atoms, which stabilizes the carbamothioyl group and reduces its reactivity compared to simpler acyl halides. researchgate.net

A theoretical study comparing the reactions of carbamoyl and thiocarbamoyl halides with ammonia (B1221849) concluded that resonance stabilization leads to lower reactivity for these compounds compared to acetyl and thioacetyl halides. researchgate.net The stability of thiocarbamoyl fluorides has been investigated, showing they are relatively stable compounds, particularly when compared to their heavier halide analogs. researchgate.net

The synthesis of thiocarbamoyl fluorides often involves the reaction of secondary amines with a thiophosgene equivalent, such as thiocarbonyl fluoride (CF₂=S) generated in situ. cas.cnnih.gov This highlights the susceptibility of the carbonyl-like carbon to nucleophilic attack by amines.

| Amine Type | Product | General Observations |

|---|---|---|

| Secondary Amines | Thiocarbamoyl Fluorides | Generally good to excellent yields. The reaction tolerates a wide range of functional groups. |

| Primary Amines | Isothiocyanates | The reaction is typically fast and high-yielding. |

| o-Phenylenediamines | Difluoromethylthiolated Heterocycles | Demonstrates a different reaction pathway involving cyclization. |

Stereochemical Control and Regioselectivity in this compound Transformations

The transformations of carbamothioyl fluorides and their derivatives can proceed with high levels of stereochemical and regiochemical control. The BF₃-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides provides a clear example of stereoselectivity. acs.orgnih.govresearchgate.netresearchgate.net

The stereochemical outcome of this reaction is dependent on the substrate. For the formation of 3-(fluoromethylene)oxindoles, a thermodynamically driven Z-E isomerization occurs, which is facilitated by a transition state with aromatic character, leading to the preferential formation of the E-isomer. acs.orgnih.govresearchgate.net In contrast, for the synthesis of γ-lactams, this aromatic stabilization is absent, resulting in a higher barrier for isomerization and the exclusive formation of the Z-isomer. acs.orgnih.govresearchgate.net

| Substrate Type | Product | Observed Stereoselectivity | Reason |

|---|---|---|---|

| Alkyne-tethered carbamoyl fluoride (Oxindole precursor) | 3-(Fluoromethylene)oxindole | Predominantly E-isomer | Thermodynamically driven Z-E isomerization via an aromatic-like transition state. |

| Alkyne-tethered carbamoyl fluoride (γ-Lactam precursor) | γ-Lactam | Exclusively Z-isomer | High energy barrier for isomerization due to the absence of aromatic stabilization. |

Regioselectivity is also a key aspect of these transformations. In the aforementioned fluorocarbamoylation, the intramolecular nature of the reaction dictates the regiochemical outcome, leading to the formation of five- or six-membered rings depending on the length of the tether.

Comparative Reactivity Studies of Carbamothioyl Fluorides with Other Acyl Halides

Carbamothioyl fluorides, and acyl fluorides in general, exhibit a unique balance of stability and reactivity compared to other acyl halides like chlorides, bromides, and iodides. researchgate.net Acyl fluorides are often less reactive than their heavier counterparts, which makes them more stable and easier to handle. researchgate.net This reduced reactivity is attributed to the strong carbon-fluorine bond and the effective resonance stabilization.

A direct comparison between a carbamoyl fluoride and its corresponding carbamoyl chloride in a nickel-catalyzed cross-coupling reaction with a silylated nucleophile demonstrated the superior performance of the fluoride. yorku.ca The carbamoyl chloride showed poor reactivity under the optimized conditions, and its conversion required the addition of an external fluoride source. yorku.ca This suggests that the fluoride atom plays a crucial role in the catalytic cycle, likely in the transmetalation step, where the formation of a strong silicon-fluorine bond provides a thermodynamic driving force for the reaction. yorku.ca

Theoretical studies have also shed light on the comparative reactivity. A computational analysis of the reaction of carbamoyl and thiocarbamoyl halides with ammonia indicated that the resonance stabilization of the carbamoyl and thiocarbamoyl groups results in a lower reactivity for their chlorides and fluorides when compared to acetyl and thioacetyl halides. researchgate.net

| Acyl Halide (R-CO-X) | Reactivity Trend | Stability | Key Characteristics |

|---|---|---|---|

| Acyl Fluoride (X=F) | Least Reactive | Most Stable | Often requires activation (e.g., by Lewis acids); stable to water and easier to handle. researchgate.net |

| Acyl Chloride (X=Cl) | More Reactive | Less Stable | Commonly used, highly reactive, and moisture-sensitive. |

| Acyl Bromide (X=Br) | Even More Reactive | Less Stable | Very reactive, often used when higher reactivity than the chloride is needed. |

| Acyl Iodide (X=I) | Most Reactive | Least Stable | Highly reactive and generally the least stable of the acyl halides. |

Advanced Spectroscopic Analysis and Structural Elucidation of Carbamothioyl Fluoride Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbamothioyl fluoride (B91410) compounds, offering detailed insights into the molecular structure through the analysis of various nuclei.

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In N-substituted carbamothioyl fluorides, the chemical shifts of protons on the nitrogen substituents are influenced by the electronic nature of the carbamothioyl fluoride moiety. For instance, protons attached to carbons alpha to the nitrogen atom typically appear in the downfield region of the spectrum due to the deshielding effect of the nitrogen. Aromatic protons in N-aryl derivatives exhibit complex splitting patterns that can be used to determine the substitution pattern on the aromatic ring. mdpi.com The NH protons of the thioamide group, if present, are often observed as broad signals and their chemical shifts can be concentration and solvent dependent. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton. The thiocarbonyl carbon (C=S) of carbamothioyl fluorides is a key diagnostic signal, typically appearing significantly downfield in the spectrum. For example, in some thioamide derivatives, the C=S signal can be found at approximately 211.8 ppm. nih.gov The chemical shift of this carbon is sensitive to the nature of the substituents on the nitrogen atom. Carbons directly bonded to the fluorine atom exhibit splitting due to C-F coupling, a characteristic feature that aids in their assignment. Aromatic and aliphatic carbons of the N-substituents resonate at chemical shifts typical for those groups, though they can be influenced by the electron-withdrawing nature of the this compound group. libretexts.org

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (Thioamide) | Variable, often broad | - |

| Aromatic CH | 7.0 - 8.5 | 125 - 150 |

| Aliphatic CH (alpha to N) | 2.5 - 4.0 | 30 - 60 |

| C=S | - | ~180 - 215 |

Fluorine (¹⁹F) NMR Applications in Monitoring Reactions and Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for the analysis of fluorine-containing compounds like carbamothioyl fluorides. slideshare.net Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique provides a large chemical shift dispersion, which minimizes signal overlap and facilitates straightforward analysis, even in complex mixtures. wikipedia.orgnih.gov The chemical shift of the fluorine atom in the C(S)F group is highly sensitive to its local electronic environment, making it an excellent probe for structural and reactivity studies. alfa-chemistry.comnih.gov

¹⁹F NMR is particularly valuable for monitoring the progress of reactions involving the formation or transformation of the this compound moiety. nih.gov The appearance of a characteristic signal in the ¹⁹F NMR spectrum can confirm the successful synthesis of the target compound. The typical chemical shift range for fluorine in acyl fluorides (a related class of compounds) is between -20 and -70 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The exact chemical shift for a this compound would be influenced by the substituents on the nitrogen atom. Furthermore, coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides additional structural information. walisongo.ac.id

Application of Advanced Two-Dimensional (2D) NMR Sequences

For unambiguous structural assignment, especially in complex this compound derivatives, advanced two-dimensional (2D) NMR techniques are employed. semanticscholar.orgresearchgate.net These experiments provide correlation information between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. It is used to identify neighboring protons and map out spin systems within the molecule, for example, within the alkyl or aryl substituents on the nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). It is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as the thiocarbonyl carbon (C=S). For instance, a correlation between the NH proton and the C=S carbon in the HMBC spectrum would definitively assign the thiocarbonyl resonance.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. It is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. researchgate.net

The fragmentation patterns observed in the mass spectrum, typically generated by techniques like electron ionization (EI), provide valuable structural information. chemguide.co.ukwikipedia.org The fragmentation of the molecular ion can reveal the nature of the substituents on the nitrogen atom and the connectivity of the molecule. Common fragmentation pathways for related amide and thioamide compounds often involve the cleavage of the bond between the carbonyl/thiocarbonyl group and the nitrogen atom (the N-CO or N-CS bond). nih.gov This cleavage can result in the formation of a stable acylium or thioacylium ion. The fragmentation pattern can also show the loss of small neutral molecules. creative-proteomics.com Analysis of these fragmentation pathways helps to piece together the structure of the original molecule. libretexts.org

Interactive Table: Expected Fragmentation Patterns in the Mass Spectrum of a Generic N,N-Disubstituted this compound.

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - F]⁺ | Loss of a fluorine radical |

| [R₂NCS]⁺ | Thioacylium ion resulting from C-F bond cleavage |

| [R₂N]⁺ | Fragment corresponding to the dialkyl/diaryl amine |

| [CS F]⁺ | Thioformyl fluoride cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. bdu.ac.in For carbamothioyl fluorides, these techniques are particularly useful for identifying the C=S and C-F bonds.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C=S bond, being more polarizable, often gives a strong signal in the Raman spectrum, which can aid in its identification.

Interactive Table: Characteristic Vibrational Frequencies for Carbamothioyl Fluorides.

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=S stretch | 850 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-N stretch | 1250 - 1350 |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry and conformation. For this compound compounds that can be obtained as suitable single crystals, X-ray diffraction analysis can confirm the connectivity of atoms and establish the stereochemistry. mdpi.com

For example, a crystal structure would provide the exact C=S and C-F bond lengths, the planarity of the thioamide group, and the orientation of the substituents on the nitrogen atom. This information is invaluable for understanding the steric and electronic properties of the molecule and for correlating the solid-state structure with the spectroscopic data obtained in solution. nih.gov

Integrated Methodologies for Complex this compound Structure Elucidation

The definitive structural elucidation of complex molecules containing the this compound moiety necessitates a synergistic approach, integrating data from multiple advanced spectroscopic techniques. The inherent complexities arising from the presence of fluorine, sulfur, and nitrogen atoms, coupled with potentially intricate stereochemistry, demand a comprehensive analysis that no single method can provide alone. The convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offers a powerful toolkit for unambiguously determining molecular connectivity, configuration, and conformation.

A primary challenge in analyzing this compound compounds lies in the complex spectral features introduced by the fluorine atom. Fluorine (¹⁹F) is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR spectroscopy. researchgate.net However, its large chemical shift range and significant coupling constants (J-coupling) to other nuclei, such as ¹H and ¹³C, can complicate spectral interpretation. jeolusa.com Therefore, an integrated approach is crucial to resolve ambiguities and build a complete structural picture.

The process typically begins with Mass Spectrometry to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the calculation of a molecular formula and offering the first piece of the structural puzzle. Subsequent fragmentation analysis (MS/MS) can reveal key structural motifs and the connectivity of different functional groups within the molecule.

Following this, a suite of NMR experiments is employed to map out the carbon-hydrogen framework and establish the precise location of the this compound group. Key NMR techniques include:

¹H NMR: To identify the number and environment of proton atoms.

¹³C NMR: To determine the carbon skeleton of the molecule.

¹⁹F NMR: Crucial for observing the fluorine environment directly. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic surroundings. researchgate.netnih.gov

2D Correlation Spectroscopy (e.g., COSY, HSQC, HMBC): These experiments are indispensable for establishing connectivity. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between ¹H, ¹³C, and ¹⁹F nuclei, helping to piece together the molecular structure across several bonds. researchgate.net

When NMR and MS data are insufficient to resolve stereochemical ambiguities or to confirm the structure of a highly complex molecule, single-crystal X-ray crystallography is the definitive method. nih.gov This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry. nih.govmdpi.com For example, in studies of fluorine-functionalized thiosemicarbazones, X-ray diffraction was used to confirm structures that were previously proposed based on IR, ¹H, and ¹⁹F NMR spectroscopy. mdpi.com

A hypothetical case study for a complex this compound derivative, such as (R)-2-(4-cyanophenyl)-N-(1-phenylethyl)this compound, illustrates this integrated workflow.

Table 1: Integrated Spectroscopic Data for a Hypothetical Complex this compound

| Analytical Technique | Parameter | Observed Data | Structural Inference |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ m/z | 287.0814 | Confirms molecular formula C₁₆H₁₄FN₂S |

| ¹⁹F NMR | Chemical Shift (δ) | +45.2 ppm (doublet) | Presence of a C(=S)F group, coupled to a proton. |

| ¹H NMR | Chemical Shift (δ) | 8.5 ppm (doublet, 1H, NH) 7.8-7.2 ppm (multiplet, 9H, Ar-H) 5.4 ppm (quintet, 1H, CH) 1.6 ppm (doublet, 3H, CH₃) | Identifies N-H, aromatic, methine, and methyl protons. Coupling patterns suggest connectivity. |

| ¹³C NMR | Chemical Shift (δ) | 195.5 ppm (doublet, JCF = 350 Hz) | Assigns the carbamothioyl carbon (C=S) and shows strong coupling to fluorine. |

| HMBC | Key Correlations | NH → C=S CH → C=S | Confirms connectivity around the carbamothioyl core. |

| X-ray Crystallography | Bond Lengths/Angles | C-F: 1.36 Å C=S: 1.65 Å ∠F-C-N: 115° | Provides definitive 3D structure and confirms the R stereoconfiguration at the chiral center. |

This integrated approach, where the initial hypotheses from MS and 1D NMR are tested and refined with advanced 2D NMR techniques and ultimately confirmed by X-ray crystallography, represents the gold standard for the structural elucidation of novel or complex this compound compounds. mdpi.comshu.edu

Computational and Theoretical Chemistry of Carbamothioyl Fluoride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules like carbamothioyl fluoride (B91410). These methods allow for a detailed understanding of electron distribution, orbital interactions, and the energetic landscape of chemical transformations.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules containing thiocarbonyl groups due to its balance of computational cost and accuracy. While specific DFT studies on the unsubstituted carbamothioyl fluoride are not extensively documented, research on analogous thiocarbonyl halides, such as thiophosgene (B130339) (CSCl₂) and thiocarbonyl chloride fluoride (CSFCl), offers valuable comparative insights.

Studies on these related molecules show that the highest occupied molecular orbital (HOMO) is typically the non-bonding lone pair orbital of the sulfur atom, while the lowest unoccupied molecular orbital (LUMO) is the C=S π* antibonding orbital. This configuration is fundamental to understanding the molecule's reactivity, suggesting its propensity to act as an electron donor in reactions involving the sulfur atom and as an electrophile at the carbon atom. DFT calculations have been successfully used to determine ionization energies, which show good agreement with experimental values from photoelectron spectroscopy for these related compounds.

Table 1: Calculated Vertical Ionization Energies for Thiocarbonyl Halides using DFT

| Molecular Orbital | CSF₂ (eV) | CSFCl (eV) | CSCl₂ (eV) |

| nS (HOMO) | 10.60 | 10.35 | 10.05 |

| πC=S | 12.30 | 12.15 | 11.95 |

| nCl | - | 12.65 | 12.80 |

| nF | 15.80 | - | - |

Note: Data is based on studies of related thiocarbonyl halides and serves as an approximation for understanding this compound.

Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding the bonding within this compound. The interaction between the p-orbitals of carbon and sulfur atoms forms the σ and π bonds of the thiocarbonyl group. The nitrogen atom's lone pair can participate in π-conjugation with the C=S bond, influencing the electronic properties and reactivity of the molecule.

The energy and composition of the frontier molecular orbitals (HOMO and LUMO) are key determinants of reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the C=S π* orbital, with a significant coefficient on the carbon atom, rendering it the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity.

Computational Modeling of Mechanistic Pathways and Transition State Analysis

Detailed computational studies on the mechanistic pathways specifically involving this compound are not widely available in existing literature. However, computational modeling is a powerful method for investigating potential reaction mechanisms, such as cycloadditions or nucleophilic substitution reactions, which are characteristic of thiocarbonyl compounds.

For a hypothetical reaction, such as the addition of a nucleophile to the thiocarbonyl carbon, computational modeling could be employed to map the potential energy surface. This would involve locating the transition state structure connecting the reactants and products. Analysis of the transition state's geometry and vibrational frequencies would confirm it as a first-order saddle point and provide crucial insights into the reaction's activation energy and kinetic feasibility. Such analyses are vital for understanding reaction dynamics and predicting product formation.

Prediction of Spectroscopic Parameters via Quantum Chemical Approaches

Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of transient or highly reactive species like this compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide a theoretical benchmark for experimental studies.

For instance, DFT calculations can predict the vibrational frequencies corresponding to the C=S and C-F stretching modes in the IR spectrum of this compound. Similarly, NMR chemical shifts for the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Conformational Analysis and Intermolecular Interactions within this compound Architectures

For this compound itself, theoretical calculations would likely reveal a planar or near-planar arrangement of the S=C-N-H atoms due to the partial double bond character of the C-N bond arising from the delocalization of the nitrogen lone pair. Computational analysis can also be used to investigate intermolecular interactions, such as hydrogen bonding (e.g., N-H···S or N-H···F) or other non-covalent interactions, which are crucial for understanding the behavior of the compound in the solid state or in solution.

Applications of Carbamothioyl Fluoride in Advanced Organic Synthesis

Role as Versatile Synthetic Building Blocks and Synthons

Carbamothioyl fluorides are increasingly recognized as versatile building blocks and synthons for introducing the thiocarbamoyl moiety into organic molecules. thieme-connect.deresearchgate.net Their stability, coupled with the reactivity of the C-F bond, allows for a variety of chemical manipulations. yorku.ca Unlike their more reactive carbamoyl (B1232498) chloride counterparts, carbamoyl fluorides exhibit greater stability and selectivity, making them exceptional building blocks. nih.gov This stability does not compromise their utility, as the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a range of nucleophiles. yorku.ca

The synthetic utility of carbamothioyl fluorides is underscored by their ability to be transformed into a variety of other functional groups. For instance, they can be readily converted into their trifluoromethylamine analogues by treatment with silver fluoride (B91410). researchgate.net This transformation highlights their role as precursors to other valuable fluorinated functionalities. Furthermore, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides have been synthesized and demonstrated to be attractive synthons for medicinal chemistry applications. These synthons can be converted into useful intermediates such as 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles in excellent yields. nih.gov

The development of new synthetic methods has further expanded the accessibility and utility of carbamothioyl fluorides. nih.gov Recent advancements include the synthesis of carbamoyl fluorides from secondary amines using a difluorophosgene surrogate, which avoids the use of toxic reagents and tolerates a broad range of functional groups. organic-chemistry.orgfigshare.com This accessibility makes them readily available for use as versatile synthons in complex molecule synthesis.

Synthesis of Novel Fluorinated Heterocyclic Systems Utilizing Carbamothioyl Fluoride Scaffolds

The unique reactivity of carbamothioyl fluorides makes them valuable precursors for the synthesis of novel fluorinated heterocyclic systems. thieme-connect.de The presence of both a reactive C-F bond and a thiocarbonyl group within the same molecule provides multiple reaction sites for cyclization reactions. nih.gov The incorporation of fluorine into heterocyclic compounds is of significant interest in medicinal and agricultural chemistry due to the profound effects of fluorine on the biological properties of molecules. e-bookshelf.dewiley.com

One of the primary methods for constructing heterocyclic rings is through cycloaddition reactions. nih.govresearchgate.net Thiocarbonyl compounds, including carbamothioyl fluorides, are excellent dienophiles and can participate in [4+2]-cycloaddition reactions with 1,3-dienes to form thiopyran derivatives. nih.gov The presence of electron-withdrawing fluoroalkyl groups on the thiocarbonyl moiety enhances its reactivity in these cycloadditions. nih.govresearchgate.net

Furthermore, carbamothioyl fluorides can serve as precursors to thiocarbonyl ylides, which are reactive 1,3-dipoles. These ylides, generated in situ, can undergo [3+2]-cycloaddition reactions with various dipolarophiles to yield five-membered sulfur-containing heterocycles. nih.gov The versatility of these cycloaddition strategies allows for the construction of a diverse range of fluorinated heterocyclic scaffolds from this compound starting materials.

Preparation of N-Trifluoromethylated Compounds and Related Analogues from Carbamoyl Fluorides

A significant application of carbamoyl fluorides, and by extension, their thio-analogues, is in the synthesis of N-trifluoromethylated (N-CF3) compounds. researchgate.net The introduction of a trifluoromethyl group onto a nitrogen atom can dramatically alter the physicochemical and biological properties of a molecule. researchgate.net Schoenebeck and colleagues have reported the synthesis of N-CF3 carbamoyl fluorides from isothiocyanates, which serve as key building blocks for a variety of N-CF3 carbonyl derivatives. researchgate.net These N-CF3 carbamoyl fluorides readily react with a range of nucleophiles, including Grignard reagents, amines, alcohols, and thiols, to produce the corresponding N-trifluoromethylated amides, ureas, carbamates, and thiocarbamates. researchgate.net

The synthesis of N-CF3 carbamoyl fluorides can be achieved through a fluorination and acylation sequence starting from isothiocyanates, using reagents such as silver fluoride (AgF) and bis(trichloromethyl) carbonate (BTC). researchgate.net The silver ion is thought to stabilize the in situ formed NCF3 anion, preventing defluorination. researchgate.net This methodology provides a straightforward route to these valuable N-trifluoromethylated building blocks.

The resulting N-CF3 carbamoyl fluorides are versatile intermediates. For example, they can undergo Ni-catalyzed alkynylation to produce N-CF3 alkynamides. researchgate.net This demonstrates the potential for further functionalization of these compounds, expanding the accessible chemical space of N-trifluoromethylated molecules.

Divergent Synthetic Strategies Enabled by Carbamothioyl Fluorides

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally related compounds from a common intermediate. mdpi.comnih.gov Carbamothioyl fluorides, with their multiple reactive sites, are well-suited as pluripotent intermediates in such strategies. The ability to selectively react at either the carbonyl carbon or the C-F bond, or to involve the sulfur atom in reactions, provides multiple avenues for diversification.

For instance, a common this compound precursor can be treated with different nucleophiles to generate a variety of thiocarbamates, ureas, or amides. Subsequent transformations can then be performed on these products to further increase molecular diversity. The development of divergent synthetic pathways is crucial for the efficient generation of small-molecule libraries for high-throughput screening in drug discovery. mdpi.com

The reactivity of carbamothioyl fluorides can be tuned by the substituents on the nitrogen atom, allowing for controlled and predictable reactions. This control is essential for the successful implementation of divergent synthetic strategies. By carefully choosing the reaction conditions and reagents, chemists can direct the reactivity of the this compound intermediate towards a desired product class.

Design and Synthesis of Functionalized Thiocarbamoyl Fluoride Derivatives

The design and synthesis of functionalized thiocarbamoyl fluoride derivatives have been a focus of recent research, aiming to expand their utility in organic synthesis and introduce novel functionalities. thieme-connect.deresearchgate.net A straightforward synthesis of thiocarbamoyl fluorides has been reported starting from amines and carbon disulfide, with the key step being the fluorinative desulfurization of carbon disulfide using (diethylamino)sulfur trifluoride (DAST). researchgate.net This method provides access to a range of thiocarbamoyl fluorides in moderate to very good yields. researchgate.net

Another approach involves the reaction of secondary amines with in situ generated difluorothiophosgene. researchgate.net This intermediate can be produced from the trifluoromethylthiolating reagent, which generates thiodifluorophosgene and a fluoride anion. researchgate.net The subsequent reaction with an amine yields the desired thiocarbamoyl fluoride. researchgate.net

Furthermore, a carbamothioate-mediated method for synthesizing benzenesulfonyl fluorides has been developed, which highlights the versatility of the thiocarbamoyl group in synthetic transformations. nih.govrsc.org Although not a direct synthesis of thiocarbamoyl fluorides, this method showcases the manipulation of related sulfur-containing functional groups to access other valuable fluorinated compounds. The continued development of synthetic methodologies for functionalized thiocarbamoyl fluorides is crucial for unlocking their full potential in advanced organic synthesis.

Interactive Data Tables

Below are interactive tables summarizing key aspects of the synthesis and applications of carbamothioyl fluorides.

Table 1: Synthetic Methods for Carbamoyl and Thiocarbamoyl Fluorides

| Starting Material | Reagents | Product | Key Features |

| Isothiocyanates | AgF, BTC | N-CF3 Carbamoyl Fluorides | Fluorination and acylation sequence. researchgate.net |

| Secondary Amines, CS2 | DAST | Thiocarbamoyl Fluorides | Fluorinative desulfurization. researchgate.net |

| Secondary Amines | In situ generated Difluorothiophosgene | Thiocarbamoyl Fluorides | Utilizes a trifluoromethylthiolating reagent. researchgate.netresearchgate.net |

| Secondary Amines | Difluorocarbene, Pyridine (B92270) N-oxides | Carbamoyl Fluorides | Avoids toxic difluorophosgene gas. organic-chemistry.orgfigshare.com |

| N-protected 4-hydroxyproline | Fluolead | 4-Fluoropyrrolidine-2-carbonyl fluorides | Double fluorination. nih.gov |

Table 2: Applications of Carbamothioyl Fluorides and their Analogs

| Reagent | Reaction Type | Product Class | Significance |

| N-CF3 Carbamoyl Fluorides | Nucleophilic Substitution | N-CF3 Amides, Ureas, Carbamates | Access to N-trifluoromethylated compounds. researchgate.net |

| N-CF3 Carbamoyl Fluorides | Ni-catalyzed Alkynylation | N-CF3 Alkynamides | Further functionalization of N-CF3 compounds. researchgate.net |

| Thiocarbonyl Compounds | [4+2]-Cycloaddition | Thiopyran Derivatives | Synthesis of six-membered S-heterocycles. nih.gov |

| Thiocarbonyl Compounds | [3+2]-Cycloaddition (via ylides) | Five-membered S-heterocycles | Construction of diverse heterocyclic scaffolds. nih.gov |

| 4-Fluoropyrrolidine-2-carbonyl fluorides | Nucleophilic Substitution | Carboxamides, Esters, Nitriles | Useful intermediates for medicinal chemistry. nih.gov |

Emerging Research Directions and Future Challenges in Carbamothioyl Fluoride Chemistry

Development of Novel and Environmentally Sustainable Synthetic Methodologies

The traditional synthesis of carbamothioyl fluorides often relies on harsh fluorinating agents, such as antimony trifluoride or sulfur tetrafluoride, which present significant environmental and safety concerns. Consequently, a major thrust in modern synthetic chemistry is the development of milder, more sustainable, and efficient protocols.

Recent research has focused on leveraging more benign fluoride (B91410) sources. One promising approach involves the use of nucleophilic fluoride reagents, such as potassium fluoride (KF) or cesium fluoride (CsF), often in combination with phase-transfer catalysts to enhance reactivity and solubility. These methods avoid the use of hazardous reagents and often proceed under milder reaction conditions.

The principles of green chemistry are also being integrated through the use of flow chemistry systems. Continuous-flow reactors offer enhanced safety, improved heat and mass transfer, and the ability to handle hazardous intermediates in small, controlled quantities. This technology is being applied to the synthesis of carbamothioyl fluorides to minimize risks and improve scalability.

Table 1: Comparison of Synthetic Methodologies for Carbamothioyl Fluorides

| Methodology | Fluorinating Agent | Key Advantages | Key Challenges |

| Traditional Halex | Antimony Trifluoride (SbF₃) | High reactivity | High toxicity, harsh conditions |

| Nucleophilic Fluorination | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Milder conditions, lower toxicity | Lower reactivity with some substrates |

| One-Pot Thionation-Fluorination | Lawesson's Reagent + TBAF | Improved efficiency, reduced waste | Substrate scope can be limited |

| Flow Chemistry | Various (e.g., Pyridinium HF) | Enhanced safety, scalability, control | Requires specialized equipment |

Exploration of Uncharted Reactivity Modes and Chemical Transformations

The carbamothioyl fluoride moiety (–S(C=O)F–) is a unique functional group whose full reactive potential is still being uncovered. Beyond their role as simple intermediates, researchers are exploring their participation in novel chemical transformations.

One area of intense investigation is their use as precursors to isothiocyanates through thermal or base-mediated elimination of hydrogen fluoride. This transformation provides a valuable route to a crucial class of compounds used in pharmaceuticals and agrochemicals. The reactivity of the C–F bond in carbamothioyl fluorides is also being exploited in cross-coupling reactions. Under the right catalytic conditions, the fluorine atom can be displaced by various nucleophiles, enabling the construction of more complex molecular architectures.

Furthermore, the sulfur atom in the carbamothioioyl fluoride group can act as a soft nucleophile or be oxidized to access different oxidation states, leading to a diverse range of sulfur-containing compounds. Researchers are investigating their cycloaddition reactions and their ability to act as ligands for transition metals, opening up possibilities in coordination chemistry and catalysis. These explorations are revealing that carbamothioyl fluorides are not just synthetic targets but versatile reagents in their own right.

Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is paramount to unlocking the full potential of carbamothioyl fluorides in a selective and efficient manner. The development of advanced catalytic systems is a key research focus, aimed at controlling reactivity and enabling previously inaccessible transformations.

Transition-metal catalysis, particularly with palladium and nickel complexes, has shown promise in mediating cross-coupling reactions involving the C–F bond of carbamothioyl fluorides. The challenge lies in achieving selective C–F bond activation in the presence of other potentially reactive sites. Ligand design is crucial in this context, with tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands being developed to tune the electronic and steric properties of the metal center, thereby enhancing selectivity and catalytic turnover.

Organocatalysis also presents a promising avenue. Chiral organocatalysts are being explored to achieve enantioselective transformations, which is of significant interest for the synthesis of biologically active molecules. For instance, chiral Lewis bases or hydrogen-bond donors could potentially activate the this compound group toward asymmetric nucleophilic attack.

Table 2: Catalytic Systems in this compound Chemistry

| Catalyst Type | Metal/Core Structure | Target Reaction | Key Advantage |

| Transition Metal | Palladium (Pd), Nickel (Ni) | Cross-Coupling (C-F activation) | High efficiency, broad substrate scope |

| Organocatalysis | Chiral Amines, Phosphines | Asymmetric Synthesis | Metal-free, potential for high enantioselectivity |

| Phase-Transfer | Quaternary Ammonium Salts | Nucleophilic Fluorination | Enhanced reactivity of fluoride salts |

Integration of Advanced Spectroscopic Techniques and Machine Learning for Accelerated Discovery

The precise characterization and prediction of the behavior of carbamothioyl fluorides are essential for accelerating research. Advanced spectroscopic techniques are providing unprecedented insight into their structure and dynamics. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool, as the ¹⁹F nucleus is 100% abundant and highly sensitive. It provides a direct probe of the electronic environment around the fluorine atom, offering valuable information about bonding and reactivity.

In addition to spectroscopy, computational chemistry and machine learning are becoming indispensable. Density Functional Theory (DFT) calculations are used to model reaction mechanisms, predict transition states, and rationalize observed reactivity and selectivity. These computational studies can guide experimental design, saving time and resources.

Machine learning algorithms are now being trained on existing chemical data to predict the properties and reactivity of new, hypothetical this compound derivatives. These models can screen large virtual libraries of compounds to identify promising candidates for specific applications, significantly accelerating the discovery and development cycle. This synergy between advanced experimental techniques and in silico methods is poised to revolutionize the exploration of this compound chemistry.

Overcoming Substrate Scope Limitations and Enhancing Functional Group Tolerance

A significant challenge in the application of carbamothioyl fluorides is the limitation of substrate scope and functional group tolerance in their synthesis and subsequent reactions. Many of the existing synthetic methods are sensitive to the presence of other reactive functional groups within the substrate molecule, such as acidic protons, nucleophilic amines, or easily reducible groups.

Current research is actively addressing these limitations through several strategies. One approach is the development of more robust and chemoselective catalytic systems that can operate under milder conditions. For example, catalysts that can selectively activate the desired bond without interacting with other functional groups are highly sought after.

Researchers are also systematically studying the electronic and steric effects of different substituents on the reactivity of the this compound moiety. This fundamental understanding helps in designing substrates that are more amenable to the desired transformations and in predicting potential side reactions. By expanding the range of compatible substrates and functional groups, the utility of carbamothioyl fluorides as versatile building blocks in complex molecule synthesis will be significantly enhanced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.